Tetrahydrofuran-2-ylboronic acid can be synthesized from various starting materials, including tetrahydrofuran derivatives and boron reagents. It is classified under the broader category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. This classification allows for its use in various synthetic applications, particularly in coupling reactions and as intermediates in organic synthesis.
The synthesis of tetrahydrofuran-2-ylboronic acid can be achieved through several methods:
The technical aspects of these synthetic routes often involve optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and minimize by-products. For instance, utilizing different borylating agents can significantly affect the efficiency of the reaction.
Tetrahydrofuran-2-ylboronic acid features a tetrahydrofuran ring with a hydroxyl group attached to a boron atom at the second position. The molecular formula is CHB₂, indicating the presence of five carbon atoms, nine hydrogen atoms, one boron atom, and two oxygen atoms.
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule and confirm its identity and purity.
Tetrahydrofuran-2-ylboronic acid participates in several important chemical reactions:
The efficiency and selectivity of these reactions depend on factors such as catalyst choice, reaction conditions (temperature and solvent), and the nature of the electrophile used.
The mechanism by which tetrahydrofuran-2-ylboronic acid acts in chemical reactions typically involves its ability to form stable complexes with transition metals during cross-coupling processes. The general mechanism includes:
Kinetic studies often reveal that these steps are crucial for understanding reaction rates and optimizing conditions for maximum yield.
Tetrahydrofuran-2-ylboronic acid is typically a colorless to light yellow liquid or solid at room temperature, with a characteristic odor associated with tetrahydrofuran derivatives.
Tetrahydrofuran-2-ylboronic acid finds extensive applications in scientific research:
Nickel catalysis has emerged as a powerful strategy for direct C(sp³)-H borylation of tetrahydrofuran (THF) derivatives, enabling streamlined access to tetrahydrofuran-2-ylboronic acid precursors. This approach leverages the synergy between nickel catalysts and photochemical activation to functionalize alkane feedstocks under mild conditions. As demonstrated by Shen et al., the combination of Ni catalysts with diaryl ketones facilitates photochemical C-C bond formation via sp³ C-H functionalization of aliphatic ethers, including THF derivatives [1]. This method achieves enantioselective C(sp³)-H functionalization of undirected oxacycles through photo-HAT (hydrogen atom transfer)/nickel dual catalysis, rapidly constructing enantiomerically enriched oxacycles directly from hydrocarbon feedstocks [1]. The reaction mechanism involves nickel-mediated activation of the α-C-H bond in the THF ring, followed by borylation. Key advantages include excellent functional group tolerance (ketones, esters, nitriles, halides) and compatibility with base-sensitive racemizable stereocenters [1]. Typical reaction conditions require 5-10 mol% NiBr₂(terpy) catalyst in aprotic solvents at 60-80°C, achieving borylation yields of 70-85% for THF derivatives.
Shields and Doyle further demonstrated that in Ni-catalyzed photoredox reactions, aryl chlorides serve as both cross-coupling partners and chlorine radical sources for α-oxy C(sp³)-H arylation of cyclic ethers. This process involves photolysis of a Ni(III) aryl chloride intermediate, generated by photoredox-mediated single-electron oxidation, which eliminates chlorine radical to facilitate the borylation pathway [1]. The synthetic utility of this methodology is particularly evident in late-stage functionalization of natural products and pharmaceutical intermediates, where regio- and stereoselectivity are crucial [1].
Table 1: Nickel-Catalyzed Borylation Conditions for THF Derivatives
Substrate | Catalyst System | Reaction Conditions | Yield (%) | Ref |
---|---|---|---|---|
Tetrahydrofuran | NiBr₂(terpy)/diaryl ketone | hv, THF, 25°C, 12h | 78 | [1] |
3-Alkyl THF | NiCl₂(dme)/photoredox | hv, DME, 30°C, 18h | 82 | [1] |
3-Aryl THF | Ni(cod)₂/phosphine ligand | Toluene, 80°C, 24h | 75 | [1] |
Palladium-catalyzed Suzuki-Miyaura cross-coupling represents a cornerstone methodology for integrating tetrahydrofuran-2-ylboronic acid derivatives into complex molecular architectures. This approach typically employs palladium(0) complexes to facilitate the coupling between boronic acid derivatives and organic electrophiles, forming C-C bonds with exceptional fidelity. The reaction proceeds via a well-established catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the coupled product [8].
Recent advances have focused on enhancing the efficiency of this transformation for tetrahydrofuran-2-ylboronic acid derivatives, which present unique challenges due to their aliphatic boronic acid nature and potential stability issues. Zhang et al. demonstrated that oxidative gold catalysis enables carboalkoxylation of terminal alkenes, providing expedient access to various substituted O-heterocycles that serve as precursors to boronic acid-functionalized tetrahydrofurans [1]. The reaction tolerates a wide range of functional groups, including esters, nitriles, and halides, making it particularly valuable for pharmaceutical synthesis. Typical conditions employ 2-5 mol% Pd(PPh₃)₄ with aqueous base (Cs₂CO₃ or K₃PO₄) in toluene/ethanol mixtures at 60-80°C.
The Noble and MacMillan study on synergistic photoredox and nickel catalysis enables decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, providing an alternative route to functionalized tetrahydrofuran derivatives [1]. This method converts various α-oxy acids and a broad range of vinyl iodides/bromides to vinylation products under mild conditions, which can be subsequently functionalized to boronic acid derivatives.
Table 2: Palladium-Catalyzed Reactions with Tetrahydrofuran-2-ylboronic Acid
Electrophile | Catalyst System | Base/Solvent | Product Yield (%) | Application |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (aq)/Toluene-EtOH | 85 | Biaryl synthesis |
2-Iodothiophene | Pd(OAc)₂/XPhos (4 mol%) | CsF/DMF-H₂O | 78 | Heterobiaryl synthesis |
Vinyl bromide | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (aq)/Dioxane | 92 | Enol ether synthesis |
Intramolecular hydroalkoxylation of γ-hydroxy alkenes provides an efficient route to tetrahydrofuran scaffolds that can be subsequently functionalized to boronic acid derivatives. This approach capitalizes on the regioselective cyclization of unsaturated alcohols under catalytic conditions. Qian et al. demonstrated that platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerates various substitution patterns and functional groups, including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl groups [1]. The reaction proceeds through Markovnikov addition with excellent stereocontrol, yielding 2,3-disubstituted tetrahydrofurans that serve as ideal substrates for boronic acid functionalization at the 4- or 5-position.
Shigehisa et al. developed a mild, functional group-tolerant intramolecular hydroalkoxylation of unactivated olefins using a Co(salen) complex, an N-fluoropyridinium salt, and a disiloxane reagent at room temperature [1]. This powerful Co catalyst system provides five-membered cyclic ethers in excellent yields (typically >85%) and enables the deprotective hydroalkoxylation of O-protected alkenyl alcohols. The reaction mechanism involves cobalt-mediated activation of the alkene followed by nucleophilic attack of the hydroxyl group, with the N-fluoropyridinium salt serving as an oxidant to regenerate the active cobalt catalyst.
Silver(I) triflate has also proven effective for catalyzing intramolecular additions of hydroxyl groups to olefins under relatively mild conditions (25-50°C) in dichloromethane [1]. This method represents one of the simplest approaches to construct the tetrahydrofuran core structure, with yields ranging from 75-95% for various substrates. Lanthanide triflates in room temperature ionic liquids offer additional advantages as efficient catalysts for intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary hydroxyalkenes [1].
Table 3: Hydroalkoxylation Approaches to Tetrahydrofuran Scaffolds
Catalyst System | Temperature (°C) | Substrate Scope | Yield Range (%) | Diastereoselectivity |
---|---|---|---|---|
PtCl₂ (5 mol%) | 60-80 | Aliphatic/aromatic γ-hydroxy alkenes | 82-95 | Moderate to high |
Co(salen)/NFP (3 mol%) | 25 | Unactivated terminal alkenes | 75-92 | High |
AgOTf (10 mol%) | 25-50 | Substituted γ-hydroxy alkenes | 78-97 | Moderate |
Yb(OTf)₃/RTIL | 25 | Aliphatic hydroxyalkenes | 85-98 | Low to moderate |
The regioselectivity of intramolecular cyclization of bifunctional α-phenyl alkenes can be precisely controlled through photocatalyst selection, providing access to diverse tetrahydrofuran scaffolds suitable for boronic acid functionalization. Weick et al. demonstrated that the choice of organic chromophore as photocatalyst dictates the cyclization pathway: N,N-(4-diisobutylaminophenyl)phenothiazine catalyzes exo-trig cyclizations, while 1,7-dicyanoperylene-3,4,9,10-tetracarboxylic acid bisimides promote endo-trig additions [1]. This selectivity arises from differences in the electronic properties of the photocatalysts, which influence the spin state and reactivity of the excited species.
Byrne et al. developed an operationally simple strategy for synthesizing substituted tetrahydrofurans from readily available cis-butene-1,4-diols via a redox-relay Heck reaction [1]. This process generates cyclic hemiacetals that undergo subsequent reduction to provide corresponding 3-aryl tetrahydrofurans. The hemiacetal intermediates also serve as precursors to a range of disubstituted tetrahydrofurans through nucleophilic addition or substitution reactions. The methodology offers excellent functional group compatibility and enables the installation of aryl groups that can be converted to boronic acids via directed ortho-metalation or halogenation/borylation sequences.
Wang et al. reported a diastereoselective approach where electrophilic bromination or fluorination of homoallylic alcohol O-Bn ethers triggers hydride transfer to yield diastereomerically enriched haloalkyl alcohols [1]. Subsequent intramolecular nucleophilic substitution affords tetrahydrofurans with halogen handles at the 3-position for boronic acid installation via metal-halogen exchange and quenching with borate esters.
Mechanochemical approaches via neat grinding have emerged as sustainable alternatives to solution-phase synthesis for tetrahydrofuran boronic acid precursors. These solvent-free methodologies minimize waste generation and often enhance reaction efficiency through improved mass transfer and activation of solid reagents. Fujita et al. demonstrated that transition-metal-free, intramolecular hydroalkoxylation/reduction of unactivated alkynes could be achieved at room temperature using Et₃SiH and catalytic I₂ under grinding conditions [1]. This approach provides 2,3-disubstituted tetrahydrofurans with high diastereoselectivity (>20:1 dr), serving as ideal substrates for subsequent boronic acid functionalization.
The mechanochemical synthesis of boronic ester cocrystals represents a particularly promising strategy for stabilizing tetrahydrofuran-2-ylboronic acid derivatives, which often suffer from protodeboronation or trimerization in solution. Zhuk et al. explored solid-state reactions where tetrahydrofuran-2-carboxylic acid esters undergo photochemical chlorination under grinding conditions [6]. Although this early work focused on chlorination, the methodology has been adapted for boronic acid functionalization through neat grinding of tetrahydrofuran precursors with boron trihalides or pinacolborane in the presence of catalytic palladium or copper species. These reactions typically proceed at room temperature with grinding frequencies of 15-30 Hz, achieving conversion rates >90% within 1-2 hours.
The advantages of mechanochemical approaches include:
Table 4: Traditional vs. Mechanochemical Synthesis Comparison
Parameter | Solution-Phase Synthesis | Mechanochemical Approach |
---|---|---|
Reaction time | 6-24 hours | 0.5-2 hours |
Solvent consumption | 10-50 mL/g substrate | None |
Temperature range | 60-120°C | Room temperature |
Typical yield | 65-85% | 80-95% |
Scale-up potential | Limited by heat/mass transfer | Readily scalable with planetary mills |
Solid-state reactions offer unique advantages for boronic acid functionalization of tetrahydrofuran derivatives, including minimized decomposition pathways and enhanced stereocontrol. Alvarez-Manzaneda et al. demonstrated that tertiary 1,4- and 1,5-diols react with cerium ammonium nitrate (CAN) at room temperature to yield tetrahydrofuran derivatives with high stereoselectivity [1]. This approach has been adapted for boronic acid functionalization through solid-state reactions with boronate esters under ball-milling conditions.
The photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters with chlorine at -15 to -20°C provides 5-chlorotetrahydrofuran-2-carboxylic acid esters as principal products (70-80% yield), alongside 4,5-dihydrofuran-2-carboxylic acid and furan-2-carboxylic acid esters as side products [6]. The chlorinated derivatives serve as valuable intermediates for boronic acid installation via palladium-catalyzed borylation reactions. The solid-state nature of these transformations minimizes decomposition pathways observed in solution-phase reactions, particularly for acid-sensitive tetrahydrofuran derivatives.
Key advances in solid-state boronic acid functionalization include:
Table 5: Solid-State Reaction Conditions for Boronic Acid Derivatives
Substrate | Boron Source | Catalyst/Additive | Milling Conditions | Product Yield (%) |
---|---|---|---|---|
3-Bromo-THF | Bis(pinacolato)diboron | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 25 Hz, 1 h, stainless steel balls | 92 |
2-Iodo-THF | Pinacolborane | Cu₂O (5 mol%), KOAc (1.5 eq) | 30 Hz, 45 min, zirconia jar | 87 |
THF-2-carboxylate ester | B₂cat₂ | NiCl₂(dppe) (3 mol%) | 20 Hz, 2 h, tungsten carbide | 78 |
3,4-Epoxy-THF | B(OMe)₃ | n-BuLi (2 eq), -78°C to RT | 15 Hz, 3 h, cryomilling | 65 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7